molecular formula C41H51ClN4O7S B14041384 (2R)-2-[[(3R)-3-(1,3-benzodioxol-5-yl)-3-[(6-methoxynaphthalen-2-yl)sulfonylamino]propanoyl]amino]-3-[4-[[(2S,6R)-2,6-dimethylpiperidin-1-yl]methyl]phenyl]-N-propan-2-ylpropanamide;hydrochloride

(2R)-2-[[(3R)-3-(1,3-benzodioxol-5-yl)-3-[(6-methoxynaphthalen-2-yl)sulfonylamino]propanoyl]amino]-3-[4-[[(2S,6R)-2,6-dimethylpiperidin-1-yl]methyl]phenyl]-N-propan-2-ylpropanamide;hydrochloride

Cat. No.: B14041384
M. Wt: 779.4 g/mol
InChI Key: NFVMLBLBPVUXBQ-GAIRJXLXSA-N
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Description

SSR240612 is a potent, orally active, and specific non-peptide bradykinin B1 receptor antagonist. It has been widely studied for its potential therapeutic applications, particularly in the context of inflammation and pain management. The compound exhibits high affinity for bradykinin B1 receptors, making it a valuable tool in both research and potential clinical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of SSR240612 would likely involve optimization of the synthetic route to ensure high yield and purity. This would include scaling up the reactions, ensuring consistent reaction conditions, and implementing purification steps to isolate the final product. The use of advanced analytical techniques would be essential to monitor the quality and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

SSR240612 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving SSR240612 include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and the nature of the reagents used .

Major Products Formed

The major products formed from the reactions of SSR240612 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may introduce new functional groups into the molecule .

Mechanism of Action

SSR240612 exerts its effects by selectively binding to and antagonizing bradykinin B1 receptors. This interaction inhibits the activation of these receptors, which are involved in mediating inflammatory and pain responses. By blocking the bradykinin B1 receptors, SSR240612 can reduce inflammation and alleviate pain .

Comparison with Similar Compounds

Similar Compounds

Several compounds are similar to SSR240612 in terms of their mechanism of action and therapeutic applications. These include:

Uniqueness of SSR240612

SSR240612 is unique due to its high affinity and selectivity for bradykinin B1 receptors. This specificity makes it a valuable tool in research and potential therapeutic applications, particularly in the context of inflammation and pain management .

Properties

Molecular Formula

C41H51ClN4O7S

Molecular Weight

779.4 g/mol

IUPAC Name

(2R)-2-[[(3R)-3-(1,3-benzodioxol-5-yl)-3-[(6-methoxynaphthalen-2-yl)sulfonylamino]propanoyl]amino]-3-[4-[[(2S,6R)-2,6-dimethylpiperidin-1-yl]methyl]phenyl]-N-propan-2-ylpropanamide;hydrochloride

InChI

InChI=1S/C41H50N4O7S.ClH/c1-26(2)42-41(47)37(19-29-9-11-30(12-10-29)24-45-27(3)7-6-8-28(45)4)43-40(46)23-36(33-15-18-38-39(22-33)52-25-51-38)44-53(48,49)35-17-14-31-20-34(50-5)16-13-32(31)21-35;/h9-18,20-22,26-28,36-37,44H,6-8,19,23-25H2,1-5H3,(H,42,47)(H,43,46);1H/t27-,28+,36-,37-;/m1./s1

InChI Key

NFVMLBLBPVUXBQ-GAIRJXLXSA-N

Isomeric SMILES

C[C@@H]1CCC[C@@H](N1CC2=CC=C(C=C2)C[C@H](C(=O)NC(C)C)NC(=O)C[C@H](C3=CC4=C(C=C3)OCO4)NS(=O)(=O)C5=CC6=C(C=C5)C=C(C=C6)OC)C.Cl

Canonical SMILES

CC1CCCC(N1CC2=CC=C(C=C2)CC(C(=O)NC(C)C)NC(=O)CC(C3=CC4=C(C=C3)OCO4)NS(=O)(=O)C5=CC6=C(C=C5)C=C(C=C6)OC)C.Cl

Origin of Product

United States

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